7,8-Didehydronaloxone
Description
7,8-Didehydronaloxone (CAS: 26451-92-3) is a morphinan derivative structurally related to naloxone, a potent opioid receptor antagonist used to reverse opioid overdoses. It is classified as a degradation product (Impurity D) of naloxone hydrochloride, as defined by the European and U.S. Pharmacopoeias . Its molecular formula is C₁₉H₁₉NO₄ (MW: 325.36), differing from naloxone by the presence of a 7,8-didehydro group (a double bond between carbons 7 and 8).
This compound is primarily used as a reference standard in pharmaceutical quality control to monitor impurities during naloxone manufacturing. It is stored at +5°C and is chemically characterized by its IUPAC name: (4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-one .
Structure
3D Structure
Properties
CAS No. |
26451-92-3 |
|---|---|
Molecular Formula |
C19H19NO4 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C19H19NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-6,14,17,21,23H,1,7-10H2/t14-,17+,18+,19-/m1/s1 |
InChI Key |
VHFYKBURRFNDQL-GRGSLBFTSA-N |
Isomeric SMILES |
C=CCN1CC[C@]23[C@@H]4C(=O)C=C[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O |
Canonical SMILES |
C=CCN1CCC23C4C(=O)C=CC2(C1CC5=C3C(=C(C=C5)O)O4)O |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Formulations
1. Stability in Drug Products
7,8-Didehydronaloxone has been identified as a degradation product in naloxone formulations. The U.S. Food and Drug Administration (FDA) has expressed concerns regarding its potential genotoxicity, leading to recommendations that limit its concentration in naloxone products to no more than 0.01% . This limit is crucial for ensuring the safety and efficacy of naloxone-based treatments.
2. Role in Intranasal Delivery Systems
Research has indicated that certain intranasal formulations of naloxone are designed to minimize the formation of this compound while maintaining therapeutic efficacy. These formulations aim to provide effective reversal of opioid overdose symptoms without causing damage to nasal mucosa . The stability of these formulations is critical for their clinical use, particularly in emergency situations.
Safety Assessments
1. Genotoxicity Concerns
The presence of this compound as an impurity raises significant safety concerns due to its potential genotoxic effects. Studies have indicated that exposure to this compound may pose risks when used in therapeutic contexts, necessitating rigorous safety evaluations during drug development . Regulatory bodies have established guidelines to monitor and control the levels of this impurity in pharmaceutical products.
2. Comparative Toxicology
Comparative studies have shown that compounds similar to this compound exhibit varying degrees of toxicity. As such, ongoing research aims to better understand the toxicological profiles of these compounds and their implications for human health .
Case Study: Naloxone Formulations
A significant body of research has focused on developing naloxone formulations with reduced levels of this compound. One study demonstrated that specific synthesis techniques could effectively lower the concentration of this impurity while preserving the pharmacological properties of naloxone .
Clinical Implications
Clinical trials assessing the safety and efficacy of naloxone formulations have highlighted the importance of controlling impurities like this compound. For instance, a study evaluating intranasal naloxone found that formulations meeting FDA guidelines for impurity limits were well-tolerated by patients and provided effective overdose reversal without adverse effects related to genotoxicity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Pharmacological Overview
The following table compares 7,8-Didehydronaloxone with naloxone, naltrexone, and nalmefene—key opioid antagonists and related impurities:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features | Pharmacological Role |
|---|---|---|---|---|---|
| This compound | 26451-92-3 | C₁₉H₁₉NO₄ | 325.36 | 7,8-didehydro, 4,5α-epoxy, 3,14-dihydroxy | Impurity (degradation product) |
| Naloxone | 357-08-4 | C₁₉H₂₁NO₄ | 327.37 | 4,5α-epoxy, 3,14-dihydroxy, allyl group | Opioid antagonist |
| Naltrexone | 16590-41-3 | C₂₀H₂₃NO₄ | 341.40 | Cyclopropylmethyl group (N-substituent) | Long-acting opioid antagonist |
| Nalmefene | 55096-26-9 | C₂₁H₂₅NO₃ | 339.43 | 6-methylene group, morphinan backbone | Opioid antagonist (alcohol dependence) |
Key Observations:
- Naltrexone and nalmefene feature bulkier N-substituents (cyclopropylmethyl and methylene groups, respectively), enhancing their metabolic stability and duration of action .
- Pharmacological Implications :
Analytical and Stability Considerations
This compound is monitored in naloxone formulations using HPLC methods. For example, a validated HPLC protocol for naloxone employs a C18 column with a mobile phase of acetonitrile:0.01 M KH₂PO₄ (70:30) at 2 mL/min, achieving retention times of ~3.3 minutes for naloxone . While this method is optimized for the parent drug, specialized assays are required to detect this compound at trace levels (<0.1% impurity threshold) .
Contrast with Non-Morphinan Derivatives
Despite naming similarities, 7,8-dihydroxyflavone (7,8-DHF, CAS: 38183-03-8) is unrelated to this compound. 7,8-DHF is a flavonoid with neuroprotective properties, acting as a pyridoxal phosphatase (PDXP) inhibitor to enhance vitamin B6 activity . This highlights the importance of structural context in comparing compounds.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 7,8-Didehydronaloxone, and how can reproducibility be ensured?
- Methodology : Synthesis typically involves oxidative dehydrogenation of naloxone derivatives under controlled conditions (e.g., catalytic oxidation or photochemical methods). To ensure reproducibility:
- Document reaction parameters (temperature, solvent, catalyst loading) in detail .
- Characterize intermediates and final products using NMR (e.g., H, C) and high-resolution mass spectrometry (HRMS). Include spectral data in supplementary materials for peer validation .
- Cross-validate purity using HPLC with a Gemini-C18 column (250 mm × 4.6 mm, 5 µm) and 0.05% trifluoroacetic acid (TFA)/acetonitrile gradient .
Q. Which analytical techniques are recommended for assessing the purity and stability of this compound?
- Methodology :
- HPLC : Use a validated method with UV detection (λ = 254 nm), retention time comparison, and peak area quantification (>99% purity threshold) .
- TLC : Chlorform:methanol (9:1) as a mobile phase; confirm identity via Rf values .
- Stability Studies : Conduct accelerated degradation studies under stress conditions (heat, light, pH extremes) and monitor degradation products using LC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?
- Methodology :
- Meta-Analysis : Systematically compare experimental designs across studies, including receptor-binding assay conditions (e.g., µ-opioid receptor vs. δ-opioid receptor selectivity) and dosage ranges .
- Statistical Re-evaluation : Apply robust statistical models (e.g., mixed-effects models) to account for variability in in vivo/in vitro models .
- Reproducibility Testing : Replicate key studies using standardized protocols (e.g., NIH Rigor and Reproducibility guidelines) .
Q. What experimental strategies are optimal for elucidating the metabolic pathways of this compound?
- Methodology :
- Isotopic Labeling : Use C-labeled compounds to track metabolic fate in hepatocyte incubations .
- Metabolite Profiling : Employ high-resolution LC-QTOF-MS to identify phase I/II metabolites. Compare fragmentation patterns with reference libraries .
- Enzyme Inhibition Assays : Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .
Q. How should researchers design dose-response studies to minimize off-target effects in neuropharmacological models?
- Methodology :
- Dose Optimization : Use a logarithmic dilution series (e.g., 0.1–100 µM) in primary neuronal cultures. Include positive/negative controls (e.g., naloxone for opioid receptor antagonism) .
- Off-Target Screening : Utilize broad-panel receptor-binding assays (e.g., CEREP panels) and transcriptomic profiling (RNA-seq) to identify non-opioid targets .
- Data Normalization : Express results as % inhibition/activation relative to baseline, with correction for solvent effects (e.g., DMSO <0.1%) .
Data Presentation and Interpretation
Q. What statistical approaches are critical for analyzing dose-dependent toxicity data?
- Methodology :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC/IC values. Report 95% confidence intervals .
- Outlier Detection : Use Grubbs’ test or Rosner’s test for datasets with n ≥ 10 .
- Graphical Standards : Present dose-response curves with error bars (SEM/SD) and annotated threshold lines (e.g., LD) .
Q. How can researchers validate computational predictions of this compound’s binding affinity?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures of opioid receptors (PDB IDs: e.g., 4DJH for µ-opioid) .
- In Vitro Validation : Perform competitive binding assays using H-naloxone as a radioligand. Calculate K values via Cheng-Prusoff equation .
- Free Energy Perturbation (FEP) : Refine predictions with alchemical free-energy simulations (e.g., using AMBER or GROMACS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
